Ethyl acetoacetate-4-13C
Overview
Description
Ethyl acetoacetate-4-13C is a labeled compound that is used in scientific research for various purposes. It is a stable isotope-labeled compound that is used in biochemical and physiological studies. It is the ethyl ester of acetoacetic acid and is a colorless liquid . It is widely used as a chemical intermediate in the production of a wide variety of compounds .
Synthesis Analysis
Ethyl acetoacetate is industrially produced by treatment of diketene with ethanol . The small scale preparation of ethyl acetoacetate is a classic laboratory procedure . It involves Claisen condensation of ethyl acetate. Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .
Molecular Structure Analysis
The molecular formula of Ethyl acetoacetate-4-13C is C6H10O3 . The IUPAC name of ethyl acetoacetate is ethyl 3-oxobutanoate . The molecular weight of Ethyl acetoacetate-4-13C is 134.11 g/mol .
Chemical Reactions Analysis
Ethyl acetoacetate is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution . Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .
Physical And Chemical Properties Analysis
Ethyl acetoacetate-4-13C has a density of 1.029g/mL at 25°C . Its melting point is -43°C (lit.) and its boiling point is 181°C (lit.) . The refractive index is n20/D 1.419 (lit.) .
Scientific Research Applications
Bio-Based Diluent for Biodiesel : Ethyl acetoacetate is utilized as a bio-based diluent to enhance the cold flow properties and oxidative stability of biodiesel produced from waste cooking oil (Cao, Wang, Liu, & Han, 2014).
Pharmaceutical Analysis : It serves as a sensitive and applicable method for the spectrophotometric determination of benzothiadiazine diuretics in pharmaceutical preparations (Belal, Rizk, Ibrahiem, & El-Din, 1986), and for the determination of chlordiazepoxide and nitrazepam (Walash, Rizk, & El-Brashy, 1988).
Toxicity Studies : It is studied for its structural similarity to toxic metabolites like 4-fluorobutyric acid, potentially impacting fatty acid metabolism (Fraser & Pattison, 1955).
Synthesis of Chemical Compounds : Ethyl acetoacetate is used in the synthesis of various compounds like 4-phenyl-2-butanone, which has applications in medicine for reducing inflammation and codeine production (Zhang, 2005).
Metabolic Studies : Its metabolism in rats under different diets, like high-fat or restricted calorie diets, has been studied to understand the overproduction of ketone bodies and ketonemia (Chung & Dupont, 1968).
Radiochemical Synthesis : Ethyl acetoacetate is used in the synthesis of radiochemicals like [13C4,15N2]pyrrolotriazinone, contributing to fields like nuclear medicine and diagnostic imaging (Ogan, Tran, & Rinehart, 2006).
Mechanism of Action
Safety and Hazards
Ethyl acetoacetate-4-13C may cause adverse health effects if ingested or inhaled . It may irritate the skin, eyes, and mucous membranes . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Personal protective equipment should be worn when handling this compound .
properties
IUPAC Name |
ethyl 3-oxo(413C)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480004 | |
Record name | Ethyl acetoacetate-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100548-44-5 | |
Record name | Ethyl acetoacetate-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-4-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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